4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0430) is a sulfonamide derivative characterized by a pyridazine core linked to a morpholine moiety and a substituted benzene ring. Key properties include:
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-16-15-22(17(2)14-21(16)30-3)32(28,29)26-19-6-4-18(5-7-19)20-8-9-23(25-24-20)27-10-12-31-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICRQNZWUADAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-(6-morpholinopyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. Additionally, the morpholinopyridazinyl moiety may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
*Estimated based on structural similarity.
Key Observations
Core Heterocyclic Modifications
- Pyridazine vs. Pyrazole/Pyridine: The target compound’s pyridazine core (6-membered, two adjacent nitrogen atoms) contrasts with pyrazole (5-membered, two adjacent N) in and pyridine (6-membered, one N) in .
- Morpholine vs. Chromenone/Fluorophenyl: The morpholine group in the target compound improves solubility due to its oxygen-rich structure, whereas chromenone-fluorophenyl systems in increase lipophilicity and metabolic stability .
Physicochemical Properties
- Lipophilicity : The target’s logP (4.0286) is moderate compared to (estimated >5 due to fluorine substituents) and (likely lower due to ethoxy group). This balance supports membrane permeability without excessive hydrophobicity .
- Compounds like , with additional methoxy groups, may exhibit even lower solubility .
Pharmacological Implications
- Sulfonamide Functionality: Common to all compounds, sulfonamide groups are known to inhibit carbonic anhydrases or tyrosine kinases. The target’s dimethyl/methoxy-substituted benzene may enhance selectivity for specific enzyme isoforms .
- Morpholine Role: The morpholine group in the target and contributes to solubility and hydrogen-bonding interactions, whereas pyrazole in introduces additional H-bond donors, possibly altering target affinity .
Biological Activity
4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with notable biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a sulfonamide group, a morpholine ring, and a pyridazine ring, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 432.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.49 g/mol |
| CAS Number | 904833-55-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of intermediates such as 2-morpholin-4-yl-phenylamine and 2-hydroxy-3-methoxy-5-nitro-benzaldehyde, followed by their reaction under reflux conditions in ethanol. This method ensures high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, effectively inhibiting their activity. The presence of the morpholine and pyridazine rings enhances binding affinity and specificity for these targets .
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 250 μg/mL . This suggests that this compound may possess comparable antimicrobial effects.
Anti-inflammatory Properties
In vivo studies have suggested that compounds containing similar structural motifs can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNFα. For example, certain derivatives have shown significant reductions in TNFα production in mouse models . The anti-inflammatory potential of this compound could be explored further for therapeutic applications.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of related compounds on various enzymes involved in inflammatory pathways. Results indicated that modifications to the morpholine ring significantly enhanced inhibitory potency against specific targets like p38 MAPK, which is crucial in inflammation .
- Antimicrobial Testing : Another study tested a series of pyridazine derivatives against common bacterial strains, revealing that modifications in the sulfonamide group led to enhanced antimicrobial activity, suggesting a structure–activity relationship worth exploring for 4-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
